4-Bromo-3-phenylpyridine

Organic Synthesis Cross-Coupling Process Chemistry

Synthetic chemists requiring a specific 4-bromo-3-phenyl substitution pattern face challenges with regioisomer impurities and unpredictable reactivity. CAS 440112-20-9 solves this with quantifiable differentiation: • Distinct melting point (75°C) vs. 3-bromo-4-phenylpyridine regioisomer (46-50°C) - enables crystallization purification • pKa 3.15 (vs. 4.85 for unsubstituted 3-phenylpyridine) - reduces basicity for improved membrane permeability • 62% competitive synthesis yield - reliable for scale-up • Established utility in kinase inhibitor synthesis via cross-coupling reactions

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 440112-20-9
Cat. No. B1272053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-phenylpyridine
CAS440112-20-9
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CN=C2)Br
InChIInChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H
InChIKeyPJQXGXWAGCCGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-phenylpyridine: Chemical Profile


4-Bromo-3-phenylpyridine (CAS 440112-20-9) is a brominated heteroaromatic building block, specifically a 3-phenylpyridine derivative substituted with a bromine atom at the 4-position of the pyridine ring [1]. It is characterized by a molecular formula of C11H8BrN, a molecular weight of 234.09 g/mol, and a predicted pKa of 3.15 ± 0.10 [2]. This compound is a versatile synthetic intermediate, particularly valued for its participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct more complex molecular architectures [1].

Workflow Palladium-catalyzed cross-coupling
Selection 4-Bromo substitution pattern
Use Context Heterocyclic building block for complex scaffolds

4-Bromo-3-phenylpyridine: Substitution Risks


While other halogenated phenylpyridines exist, simple in-class substitution is not advised due to quantifiable differences in physicochemical properties, reactivity, and synthetic utility. For instance, the specific 4-bromo-3-phenyl substitution pattern yields a melting point of 75°C, which differs significantly from the 46-50°C range of its 3-bromo-4-phenylpyridine regioisomer . Furthermore, the bromine atom imparts a distinct reactivity profile in cross-coupling reactions compared to chloro analogs, and its pKa of 3.15 is markedly lower than the 4.85 of unsubstituted 3-phenylpyridine, affecting its behavior in acid/base-sensitive processes . The following evidence quantifies these critical differentiators.

Regioisomer property mismatch Melting point and boiling point differ substantially from 3-bromo-4-phenylpyridine, altering purification and handling behavior.
Halogen reactivity divergence Bromine substitution shows different cross-coupling kinetics compared to chloro analogs; direct swap may shift reaction outcomes.
Basicity shift vs. parent scaffold pKa is markedly lower, changing ionization state in pH-dependent processes relative to unsubstituted 3-phenylpyridine.

4-Bromo-3-phenylpyridine: Quantitative Differentiators


Synthesis Yield vs. Regioisomer

In a palladium-catalyzed cross-coupling procedure, the synthesis of 4-bromo-3-phenylpyridine proceeds with a reported yield of 62%, whereas a similar procedure for the regioisomer 3-bromo-4-phenylpyridine reports a comparable yield of 65% . This establishes that the 4-bromo-3-phenyl isomer can be synthesized with competitive efficiency, making it a viable choice for synthetic routes requiring this specific substitution pattern.

Synthesis yield
Data to verify
62%
3% lower than regioisomer (65%)
Supports synthetic route feasibility assessment
Cross-study comparison; verify with specific conditions
Organic Synthesis Cross-Coupling Process Chemistry

Melting Point vs. Regioisomer & Chloro Analog

The melting point of 4-bromo-3-phenylpyridine is reported as 75°C, which is significantly higher than that of its regioisomer 3-bromo-4-phenylpyridine (46-50°C) and comparable to the 4-chloro analog (70-72°C) . This 25-29°C difference in melting point with the regioisomer provides a clear handle for physical separation and purification, and indicates different solid-state packing, which can impact formulation and storage.

Melting point
Data to verify
75°C
+25–29°C vs. regioisomer (46–50°C)
Enables purification and identity confirmation
Reported values; confirm lot-specific range
Physical Chemistry Purification Formulation

pKa vs. Parent Compound

The introduction of a bromine atom at the 4-position significantly reduces the basicity of the pyridine nitrogen. The predicted pKa of 4-bromo-3-phenylpyridine is 3.15 ± 0.10, compared to 4.85 ± 0.10 for the parent 3-phenylpyridine [1]. This ~1.7 log unit decrease in basicity means the brominated compound will be predominantly neutral at a significantly lower pH, impacting its solubility, extraction, and potential interactions in biological systems.

Basicity (pKa)
Head-to-head
3.15
ΔpKa –1.7 vs. parent (4.85)
Predicts ionization behavior in solution
Predicted value; experimental validation advised
Medicinal Chemistry Physical Organic Chemistry Ionization

Boiling Point vs. Regioisomer

The boiling point of 4-bromo-3-phenylpyridine at 760 mmHg is reported as 318.1°C, which is approximately 25°C higher than the boiling point of 292.8°C for its regioisomer, 3-bromo-4-phenylpyridine [1]. This substantial difference in volatility can be exploited for separation by distillation and indicates different intermolecular forces between the two regioisomers.

Boiling point
Data to verify
318.1°C
+25.3°C vs. regioisomer (292.8°C)
Informs distillation and vapor-loss assessment
Reported values; confirm for specific scale
Physical Chemistry Process Engineering Purification

4-Bromo-3-phenylpyridine: Application Scenarios


Kinase Inhibitor Scaffold Construction

Procurement is justified for synthetic programs developing kinase inhibitors and other bioactive molecules requiring a 4-bromo-3-phenylpyridine core. The compound's established utility as a versatile small-molecule scaffold, combined with its quantifiably competitive synthesis yield (62%), makes it a reliable building block for targeted synthetic pathways . Its specific substitution pattern is essential for constructing complex heterocyclic systems via Suzuki-Miyaura or Buchwald-Hartwig couplings [1].

Melting Point-Assisted Purification

For scale-up and process chemistry, the 75°C melting point of 4-bromo-3-phenylpyridine offers a practical advantage over its lower-melting regioisomer (46-50°C) [1]. This property facilitates purification by crystallization, providing a tangible benefit for production chemists seeking robust isolation procedures and consistent material quality.

Physicochemical Modulation in Drug Discovery

Medicinal chemistry programs aiming to lower the basicity of a phenylpyridine scaffold will find the pKa of 3.15 for 4-bromo-3-phenylpyridine to be a valuable differentiator from the parent 3-phenylpyridine (pKa 4.85) [1]. This nearly two-log unit decrease in basicity can be exploited to improve membrane permeability, reduce off-target interactions, or alter pharmacokinetic profiles in a predictable manner.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
4-Bromo-3-phenyl substitution pattern
Cross-coupling efficiency and scaffold integrity
Crystallization-based purification
Distinct melting point vs. regioisomer
Crystallization yield and identity control
pKa-modulated scaffold design
Lowered basicity vs. parent phenylpyridine
Ionization behavior and property prediction

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